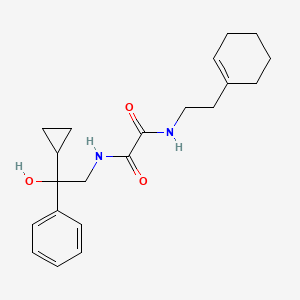

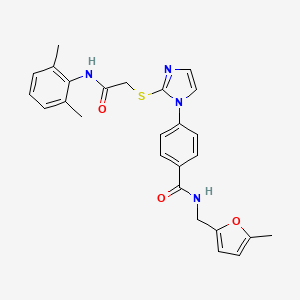

![molecular formula C10H9BrF3NO B3015227 N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 1057246-44-2](/img/structure/B3015227.png)

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C10H9BrF3NO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCCNC(CC1=CC=CC=C1Br)=O . The InChI key for this compound is QSRMSKQYDZYJCN-UHFFFAOYSA-N .

科学的研究の応用

Synthesis and Pharmacological Applications

- The synthesis of novel acetamide derivatives, including those similar to N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, has been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds in this class demonstrated activities comparable to standard drugs, owing to specific substituents like bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Chemistry and Catalysis

- In the field of organic chemistry, compounds like ethyl bromodifluoroacetate, which are structurally similar to this compound, have been used for the N-formylation of amines. This process has successfully produced N-formamides from a variety of amines including arylamines and aliphatic amines (Li, Zhang, Chen, & Zhang, 2018).

Electrophilic Fluorination

- Compounds with a trifluoroacetamide group, similar to this compound, have been studied as electrophilic fluorinating agents. These compounds have shown effectiveness in fluorinating various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Reaction Mechanism Studies

- The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide with terminal alkynes catalyzed by CuI has been thoroughly investigated using density functional theory. This study provided insights into the catalytic mechanism and the role of CuI as an effective catalyst (Zhang, Wang, Li, & Tian, 2013).

Radiopharmaceuticals

- In radiopharmaceutical research, methods for synthesizing alkylating agents like 2,2,2-trifluoroethyl triflate have been developed. These agents are structurally related to this compound and are useful in labeling compounds such as 2-oxoquazepam (Johnström & Stone-Elander, 1995).

Synthetic Applications in Organic Chemistry

- The use of 2-(2-bromophenyl)ethyl groups, similar to those in this compound, has been explored for synthesizing tri- and tetra-cyclic heterocycles. These compounds are valuable in developing new synthetic methodologies for complex organic molecules (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Microwave-Induced Synthesis

- This compound and its derivatives have been synthesized under microwave conditions, demonstrating efficient routes to various heterocyclic compounds incorporated with the trifluoroacetamide moiety (Shaaban, 2017).

作用機序

Target of Action

This compound is a unique chemical provided for early discovery researchers , and further studies are needed to identify its specific targets and their roles.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

特性

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMSKQYDZYJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

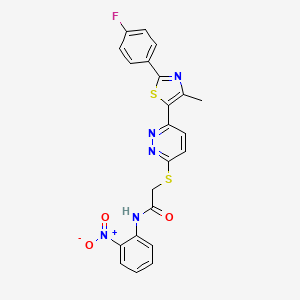

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)

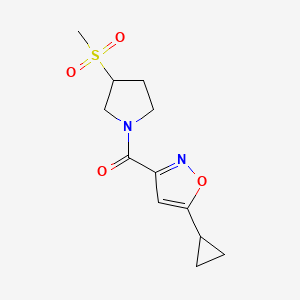

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

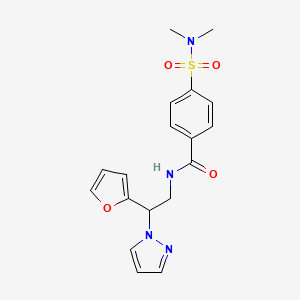

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)